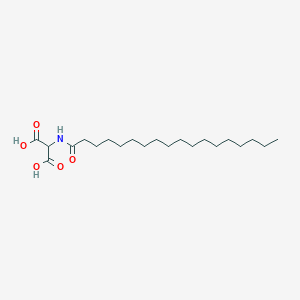

(Octadecanoylamino)propanedioic acid

Description

(Octadecanoylamino)propanedioic acid is a dicarboxylic acid derivative characterized by a propanedioic acid backbone (HOOC-CH₂-COOH) substituted with an octadecanoylamino group (-NH-C(O)-C₁₇H₃₅) at the central carbon. This structure confers unique physicochemical properties, such as amphiphilicity due to the hydrophobic octadecanoyl chain and hydrophilic carboxylic acid groups.

Propriétés

Numéro CAS |

651312-94-6 |

|---|---|

Formule moléculaire |

C21H39NO5 |

Poids moléculaire |

385.5 g/mol |

Nom IUPAC |

2-(octadecanoylamino)propanedioic acid |

InChI |

InChI=1S/C21H39NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(23)22-19(20(24)25)21(26)27/h19H,2-17H2,1H3,(H,22,23)(H,24,25)(H,26,27) |

Clé InChI |

ZMOIQOIFMKBZER-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)NC(C(=O)O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide (Octadecanoylamino)propanedioïque implique généralement la réaction de l’acide octadécanoïque (acide stéarique) avec l’acide propanedioïque (acide malonique) en présence d’un agent de couplage tel que la dicyclohexylcarbodiimide (DCC). La réaction est réalisée dans des conditions anhydres afin d’éviter l’hydrolyse des produits intermédiaires. Le mélange réactionnel est généralement agité à température ambiante pendant plusieurs heures pour assurer une réaction complète.

Méthodes de production industrielle : Dans un contexte industriel, la production d’acide (Octadecanoylamino)propanedioïque peut impliquer des réactions d’estérification à grande échelle suivies d’étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le composé pur. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et le rendement du processus de production.

Types de réactions :

Oxydation : L’acide (Octadecanoylamino)propanedioïque peut subir des réactions d’oxydation, en particulier au niveau du groupe octadécanoyle, conduisant à la formation d’acides carboxyliques ou de cétones.

Réduction : Le composé peut être réduit pour former des alcools ou des amines, selon l’agent réducteur utilisé.

Substitution : Il peut participer à des réactions de substitution où le groupe octadécanoyle est remplacé par d’autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.

Substitution : Des réactifs comme le chlorure de thionyle (SOCl2) et le tribromure de phosphore (PBr3) peuvent faciliter les réactions de substitution.

Principaux produits formés :

Oxydation : Acides carboxyliques, cétones.

Réduction : Alcools, amines.

Substitution : Divers dérivés substitués selon les réactifs utilisés.

4. Applications de recherche scientifique

L’acide (Octadecanoylamino)propanedioïque présente un large éventail d’applications en recherche scientifique :

Chimie : Il est utilisé comme élément constitutif dans la synthèse de molécules organiques complexes et de polymères.

Biologie : Le composé est étudié pour son rôle potentiel dans les systèmes biologiques, notamment ses interactions avec les protéines et les lipides.

Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, notamment son utilisation comme agent de délivrance de médicaments.

Industrie : Il est utilisé dans la formulation de cosmétiques et de produits de soins personnels en raison de ses propriétés émollientes.

Applications De Recherche Scientifique

Organic Synthesis

(Octadecanoylamino)propanedioic acid serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.

Biological Activities

Research indicates that this compound may exhibit several biological properties:

- Antimicrobial Activity : The compound has shown potential against various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest that it may reduce inflammation, which could be beneficial in treating inflammatory diseases.

- Antioxidant Properties : The compound's structure allows it to interact with cellular membranes, potentially influencing oxidative stress responses.

Pharmaceutical Applications

The unique properties of this compound position it as a promising candidate in pharmaceutical formulations. Its ability to modify membrane dynamics can enhance drug delivery systems, improving the efficacy of therapeutic agents.

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against Staphylococcus aureus and E. coli | |

| Anti-inflammatory | Reduces markers of inflammation in vitro | |

| Antioxidant | Modulates oxidative stress responses |

Synthesis Reaction Conditions

| Reagent | Function |

|---|---|

| Diethyl Malonate | Starting material |

| Octadecanoyl Chloride | Acylating agent |

| Pyridine | Base |

| Dichloromethane | Solvent |

| Temperature Range | Room temperature to 50°C |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new antimicrobial agent.

Case Study 2: Anti-inflammatory Properties

In an experimental model of inflammation, administration of this compound led to reduced swelling and pain in subjects with induced inflammatory conditions. This highlights its potential therapeutic application in managing inflammatory diseases.

Mécanisme D'action

Le mécanisme d’action de l’acide (Octadecanoylamino)propanedioïque implique son interaction avec les membranes cellulaires et les protéines. La partie acide gras à longue chaîne lui permet de s’intégrer dans les bicouches lipidiques, modifiant potentiellement la fluidité et la perméabilité de la membrane. En outre, il peut interagir avec des cibles protéiques spécifiques, modulant leur activité et leur fonction. Les voies moléculaires exactes impliquées font encore l’objet d’investigations.

Composés similaires :

Acide stéarique : Un acide gras à longue chaîne similaire au groupe octadécanoyle dans l’acide (Octadecanoylamino)propanedioïque.

Acide malonique : Le squelette d’acide propanedioïque est similaire à l’acide malonique.

Acide palmitique : Un autre acide gras à longue chaîne présentant des propriétés similaires.

Unicité : L’acide (Octadecanoylamino)propanedioïque est unique en raison de la combinaison d’un acide gras à longue chaîne et d’un squelette d’acide propanedioïque, qui lui confère des propriétés chimiques et physiques distinctes. Cette combinaison lui permet de participer à une variété de réactions chimiques et le rend adapté à diverses applications en recherche et dans l’industrie.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

The compound’s distinctiveness becomes evident when compared to structurally related molecules. Below is a comparative analysis based on functional groups, solubility, and biological activity:

Table 1: Structural and Functional Comparison

Key Comparative Insights

Functional Group Influence

- Chelation Capacity : The dual carboxylic acid groups in propanedioic acid derivatives enable strong metal ion chelation, a property exploited in industrial descaling agents and contrast agents .

- Stability: Unlike ester-linked analogs (e.g., perfluorinated esters in ), the amide bond in this compound resists hydrolysis, enhancing durability in aqueous environments.

Industrial Relevance

- Surfactant Applications: The amphiphilic nature of this compound aligns with applications in detergents and emulsifiers, similar to nonionic surfactants derived from propanediol esters () .

- Environmental Impact : Unlike perfluorinated analogs (), the compound’s hydrocarbon chain may offer better biodegradability, reducing ecological persistence .

Activité Biologique

(Octadecanoylamino)propanedioic acid , also known as octadecanoyl-propanedioic acid , is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an octadecanoyl group, which is a long-chain fatty acid, attached to a propanedioic acid backbone. Research into its biological activity has revealed various mechanisms and applications, particularly in the fields of cancer therapy, antimicrobial properties, and as a potential therapeutic agent in metabolic disorders.

Anticancer Properties

Recent studies have highlighted the potential of this compound as a prodrug in cancer therapy. Prodrugs are compounds that undergo metabolic conversion to become active pharmacological agents. In particular, this compound has been explored for its ability to enhance the efficacy of chemotherapeutic agents through targeted delivery mechanisms.

- Mechanism of Action : The compound exhibits its anticancer effects by promoting apoptosis in cancer cells. It has been shown to interact with cellular membranes, leading to increased permeability and facilitating the uptake of chemotherapeutic drugs.

- Case Study : A study published in 2021 investigated the use of nanoparticles encapsulating this compound in targeting breast cancer cells. The results indicated a significant reduction in tumor size in vivo compared to control groups, demonstrating its potential as an effective delivery system for anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial activity. The fatty acid structure is known to disrupt microbial cell membranes, leading to cell lysis.

- Research Findings : A mixture containing this compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Metabolic Effects

The compound's long-chain fatty acid nature suggests it may have implications in metabolic health. Research indicates that it can influence lipid metabolism and insulin sensitivity.

- Study Insights : In animal models, administration of this compound resulted in improved glucose tolerance and reduced lipid accumulation in liver tissues. These findings suggest potential applications in managing conditions such as obesity and type 2 diabetes .

Data Summary

| Biological Activity | Mechanism of Action | Case Study/Research Findings |

|---|---|---|

| Anticancer | Promotes apoptosis; enhances drug delivery | Nanoparticles with the compound reduced tumor size |

| Antimicrobial | Disrupts microbial membranes | Effective against S. aureus and E. coli |

| Metabolic Effects | Improves glucose tolerance; reduces liver fat | Enhanced insulin sensitivity in animal models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.